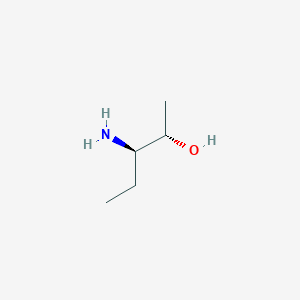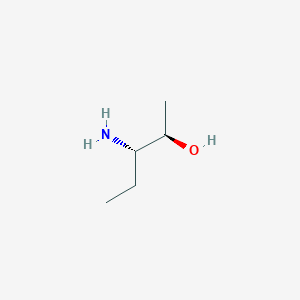
4-Amino-2-butoxy-5-chlorobenzoic acid
Vue d'ensemble
Description
4-Amino-2-butoxy-5-chlorobenzoic acid (CAS No. 483303-88-4) is a compound with a molecular weight of 243.69 . It is used in various fields of research, including biochemistry, medicines, and material sciences.
Molecular Structure Analysis
The molecular formula of this compound is C11H14ClNO3 . The structure consists of a benzene ring substituted with amino and carboxyl groups .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas to avoid air sensitivity .Applications De Recherche Scientifique
Solubility and Thermodynamics
- Solubility Analysis: Research on similar compounds, like 2-amino-4-chlorobenzoic acid, provides insights into solubility in various organic solvents, crucial for optimizing purification processes in pharmaceutical and chemical industries (Li et al., 2017).
Photodecomposition Studies
- Photodecomposition: The photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, has been studied. Understanding the behavior under UV irradiation is vital for environmental and degradation studies (Crosby & Leitis, 1969).
Metal Complex Synthesis
- Formation of Metal Complexes: Schiff base ligands derived from 2-amino-4-chlorobenzoic acid have been synthesized and used to create metal complexes with potential antimicrobial activities (El–Wahab, 2007).
Luminescent Molecular-Scale Hybrids
- Luminescence Properties: The modification of chlorobenzoic acids, such as 2-chlorobenzoic acid, to create luminescent molecular-scale hybrids is explored for potential applications in optoelectronics and photonics (Yan & Wang, 2007).
Antiviral Applications
- Antiviral Derivatives: Derivatives of 4-chlorobenzoic acid have been synthesized and tested for antiviral properties, providing a basis for the development of new pharmaceuticals (Chen et al., 2010).
Molecular Cocrystals
- Cocrystal Formation: The creation of cocrystals with 2-amino-5-chlorobenzooxazole, a related compound, has been studied for its potential in material science and pharmaceutical formulation (Lynch et al., 2000).
Synthesis of Intermediates
- Intermediate Synthesis: Research has focused on synthesizing intermediates such as dihydro-7-benzofurancarboxylic acid from 4-chlorobenzoic acid, which are critical for developing new pharmaceuticals (Willemsens et al., 2004).
Labeling Studies
- Radiolabeling: Carbon-14 and tritium labeling of compounds like 4-amino-3-(4-chlorophenyl)-butyric acid, derived from 4-chlorobenzoic acid, is used in pharmacological research for tracing and studying drug mechanisms (Küng et al., 1983).
Solute Transfer Studies
- Solute Transfer Research: The solute transfer properties of various chlorobenzoic acids, including 4-chlorobenzoic acid, are studied for their implications in chemical engineering and environmental sciences (Hart et al., 2015).
Organometallic Chemistry
- Organometallic Complexes: The synthesis and study of organometallic complexes, such as di-n-butylbis(2-amino-5-chlorobenzoato)tin(IV), are crucial for understanding metal-ligand interactions and potential industrial applications (Teoh et al., 1996).
Propriétés
IUPAC Name |
4-amino-2-butoxy-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-2-3-4-16-10-6-9(13)8(12)5-7(10)11(14)15/h5-6H,2-4,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFHKFQMXUYXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C(=O)O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)



![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)




![8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3141671.png)
![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester](/img/structure/B3141698.png)

